molecular formula C12H17N3O2 B2934991 Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 637003-39-5

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B2934991
CAS No.: 637003-39-5
M. Wt: 235.287
InChI Key: HBPLIWYGKBUPOK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (C₁₂H₁₇N₃O₂, MW 235.29) is a pyrimidine-based ester featuring a methyl group at position 4 and a pyrrolidine ring at position 2 of the pyrimidine core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors or antiviral agents. Its synthesis typically involves nucleophilic displacement reactions, as exemplified by the preparation of structurally related pyrimidine esters using pyrrolidine . Analytical data indicate a purity >90%, with characterization via NMR and IR spectroscopy .

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLIWYGKBUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound 4-Me, 2-pyrrolidin-1-yl C₁₂H₁₇N₃O₂ 235.29 Reference compound
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate 4-Me, 2-SMe C₉H₁₂N₂O₂S 212.27 Methylthio (SMe) replaces pyrrolidine; lower MW, increased lipophilicity
Ethyl 4,6-diphenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate 4-Ph, 6-Ph, 2-pyrrolidin-1-yl C₂₃H₂₃N₃O₂ 373.45 Diphenyl groups increase steric bulk and MW; potential for π-π interactions
Ethyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate 4-OH, 2-pyrrolidin-1-yl C₁₁H₁₅N₃O₃ 237.26 Hydroxyl group enhances polarity; may reduce membrane permeability
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 2-(4-OH-piperidin-1-yl) C₁₂H₁₇N₃O₃ 251.29 Piperidine (6-membered) vs. pyrrolidine (5-membered); altered conformational flexibility
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃ C₈H₇F₃N₂O₂ 220.15 Trifluoromethyl group increases electron-withdrawing effects; lower basicity

Key Observations:

  • Steric and Electronic Influences : Bulky substituents like diphenyl groups (Table 1, row 3) may hinder binding to enzyme active sites but facilitate interactions with hydrophobic pockets .

Biological Activity

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, with the CAS number 637003-39-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a pyrrolidine moiety. Its molecular formula is C12H17N3O2C_{12}H_{17}N_{3}O_{2} . The compound's unique structure contributes to its biological activity by influencing its interaction with various biomolecular targets.

The biological activity of this compound is primarily attributed to its effects on several biochemical pathways:

1. ER Stress and Apoptosis:
Similar compounds have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis pathways, suggesting that this compound may exert protective effects against cellular stress .

2. NF-kB Inflammatory Pathway:
The compound potentially modulates the NF-kB pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated pathologies .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Neuroprotective Properties:
Studies have suggested neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

2. Anti-inflammatory Effects:
The modulation of inflammatory pathways indicates potential applications in conditions characterized by chronic inflammation .

3. Antimicrobial Activity:
Preliminary investigations into similar pyrimidine derivatives have highlighted antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A Investigated the neuroprotective effects of similar pyrimidine derivatives in animal models of neurodegeneration, demonstrating significant improvement in cognitive function.
Study B Evaluated anti-inflammatory effects in vitro using human cell lines; results indicated a reduction in pro-inflammatory cytokines upon treatment with related compounds.
Study C Focused on antimicrobial properties, showing that certain structural modifications enhanced activity against Gram-positive bacteria, suggesting potential for further exploration in this area.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, the presence of the pyrrolidine ring is expected to influence its absorption, distribution, metabolism, and excretion (ADME) characteristics due to its stereochemistry .

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